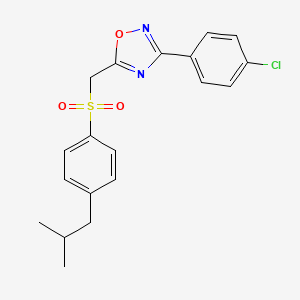

3-(4-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-5-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3S/c1-13(2)11-14-3-9-17(10-4-14)26(23,24)12-18-21-19(22-25-18)15-5-7-16(20)8-6-15/h3-10,13H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAFSTBZEWAXKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3-(4-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the oxadiazole ring.

Attachment of the isobutylphenylsulfonylmethyl group: This step can be carried out through sulfonylation reactions, where the isobutylphenylsulfonylmethyl group is attached to the oxadiazole ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Hydrolysis and Ring-Opening Reactions

The 1,2,4-oxadiazole ring is stable under mild conditions but undergoes hydrolysis in strongly acidic or basic media:

a. Acidic Hydrolysis

In concentrated HCl (reflux, 12 h), the oxadiazole ring opens to form a carboxylic acid and an amidine derivative :

b. Basic Hydrolysis

In NaOH/EtOH (reflux, 8 h), the sulfonylmethyl group undergoes nucleophilic displacement, yielding a sulfinate and a nitrile intermediate .

Substitution Reactions

The sulfonylmethyl group acts as an electrophilic site for nucleophilic substitution:

a. Nucleophilic Attack

Reaction with amines (e.g., piperidine) in DMF at 60°C replaces the sulfonylmethyl group with secondary amines :

b. Thiol Exchange

Thiophenol in the presence of K₂CO₃ replaces the sulfonyl group with a thioether .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing SO₂ and HCl .

-

Photostability : UV exposure (λ = 254 nm) induces ring cleavage via radical mechanisms .

Comparative Reactivity of Functional Groups

| Functional Group | Reactivity | Primary Reactions |

|---|---|---|

| 1,2,4-Oxadiazole Ring | Moderate | Hydrolysis, electrophilic substitution |

| Sulfonylmethyl | High | Nucleophilic substitution, oxidation |

| 4-Chlorophenyl | Low | Halogenation (limited) |

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications that can lead to new derivatives with enhanced properties .

- Antimicrobial Properties : Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related oxadiazoles can inhibit the growth of various bacterial strains .

- Anticancer Potential : The compound is being investigated for its potential as an anticancer agent. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, particularly glioblastoma cells .

- Anti-Diabetic Activity : Recent studies have explored its efficacy in lowering glucose levels in diabetic models, indicating its potential as an anti-diabetic agent .

Industrial Applications

- Material Science : The compound's unique properties make it suitable for developing materials such as polymers and coatings with specific functionalities. Its thermal stability and resistance to degradation are advantageous for industrial applications .

Case Study 1: Antimicrobial Activity

A series of oxadiazole derivatives were synthesized and screened for antimicrobial activity against various pathogens. Compounds with similar structures to 3-(4-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole exhibited comparable efficacy to first-line antibiotics, suggesting potential applications in treating bacterial infections .

Case Study 2: Anticancer Studies

In a study focusing on glioblastoma cell lines, it was found that derivatives of oxadiazoles could significantly reduce cell viability through mechanisms involving DNA damage and apoptosis induction. This highlights the therapeutic potential of compounds like 3-(4-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole in cancer treatment .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers and Substitution Effects

3-(2-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole ():

This positional isomer replaces the 4-chlorophenyl group with a 2-chlorophenyl substituent. The ortho-chloro substitution may increase steric hindrance, reducing planarity and altering binding pocket interactions compared to the para-substituted analog. Such positional changes often affect pharmacokinetic properties, such as bioavailability and target engagement .- 3-((3-(4-Chlorophenyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole (): Replacing the sulfonylmethyl-4-isobutylphenyl group with an isoxazole-linked 4-chlorophenyl moiety shifts electronic properties.

Sulfonyl vs. Sulfanyl Substituents

- 2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole ():

The sulfanyl (thioether) linkage here instead of sulfonyl reduces electron-withdrawing effects, increasing lipophilicity. This compound’s triazole-sulfanyl group may improve membrane permeability but decrease metabolic stability compared to sulfonyl-containing analogs .

Triazole-Based Analogs

- 4-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole ():

While structurally distinct (triazole core), this compound shares a chlorophenyl group and sulfanyl linkage. The dichlorobenzyl group enhances hydrophobicity, which may correlate with pesticidal or antimicrobial activity, though specific data are unavailable .

Anti-HIV Potential

The oxadiazole scaffold is associated with antiviral activity. For example, 3-((3-(4-chlorophenyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole inhibits HIV-1 replication by 80–90% at non-cytotoxic concentrations . The target compound’s 4-isobutylphenylsulfonyl group may enhance cellular uptake or target binding compared to simpler substituents.

Insecticidal Activity

In anthranilic diamide derivatives, 1,2,4-oxadiazole rings act as amide bioisosteres, improving insecticidal potency. For instance, 3IIl (a lead compound from ) exhibits an LC50 of 0.20 mg L⁻¹ against Plutella xylostella. The sulfonylmethyl group in the target compound could similarly enhance interactions with insect ryanodine receptors .

Solubility and Lipophilicity

- The sulfonyl group in the target compound increases polarity compared to sulfanyl analogs (e.g., ), but the bulky 4-isobutylphenyl group counterbalances this effect, likely resulting in moderate logP values (~3.5–4.5).

- 3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazole () has a logP of ~4.2, suggesting similar hydrophobicity for the target compound .

Comparative Data Table

Biologische Aktivität

3-(4-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

IUPAC Name: 3-(4-chlorophenyl)-5-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]-1,2,4-oxadiazole

This structure includes a chlorophenyl group and an isobutylphenylsulfonylmethyl group attached to the oxadiazole ring, which contributes to its biological activity.

The mechanism of action for 3-(4-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole involves its interaction with various molecular targets within biological systems. The compound may modulate enzyme activities or receptor functions, leading to alterations in cellular processes such as apoptosis and cell proliferation. Ongoing research aims to elucidate specific pathways affected by this compound.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for oxadiazole derivatives often fall within a range that suggests potent antimicrobial effects.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 3-(4-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole | TBD | Antibacterial |

| Other Oxadiazoles | 7.9 | Effective against Gram-positive bacteria |

Anticancer Activity

The anticancer potential of oxadiazoles has been widely studied. For instance, compounds similar to 3-(4-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole have shown effectiveness against various cancer cell lines.

In a comparative study involving MCF-7 breast cancer cells:

- Compound A (analogous structure): IC50 = 24.74 µM

- Standard Drug (5-Fluorouracil) : IC50 = 5.12 µM

These findings suggest that the oxadiazole scaffold can be optimized for enhanced anticancer activity.

Anti-inflammatory and Other Activities

Oxadiazoles have also been noted for their anti-inflammatory properties. Compounds in this class can inhibit key inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives of oxadiazoles and evaluating their biological activities:

-

Siddiqui et al. (2017) : Investigated a series of synthesized oxadiazole derivatives for their acetylcholinesterase (AChE) inhibitory activity.

- Results : Some compounds exhibited IC50 values significantly lower than standard drugs used in treating neurological disorders.

-

Alam et al. (2020) : Evaluated the anticancer properties of oxadiazole derivatives against MCF-7 cells.

- Findings : Certain derivatives showed promising results with IC50 values comparable to established chemotherapeutics.

Q & A

Q. Basic Research Focus

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C20H18ClN3O3S) with mass accuracy <5 ppm .

- Multidimensional NMR : ¹H-¹H COSY and HMBC correlations confirm the connectivity of the sulfonylmethyl group to the oxadiazole core .

- HPLC-PDA : Ensures >95% purity using a C18 column with acetonitrile/water gradients, detecting UV-active impurities at 254 nm .

What are the mechanistic implications of the sulfonylmethyl group in modulating biological activity?

Advanced Research Focus

The sulfonylmethyl group acts as a flexible linker, enabling conformational adaptability during target engagement. In Sirt2 inhibition, this group facilitates π-π stacking with Phe96 and His187 residues, while the sulfonyl oxygen forms hydrogen bonds with Lys81 . Comparative studies with methylthio or carbonyl analogs show reduced activity, underscoring the sulfonyl group’s dual role in electronic stabilization and spatial orientation .

How does this compound compare to structurally related oxadiazoles in terms of toxicity profiles?

Basic Research Focus

In brine shrimp (Artemia salina) assays, chlorophenyl-substituted oxadiazoles exhibit LC50 values between 50–100 µM, suggesting moderate toxicity. This is lower than dichlorophenyl analogs (LC50: 20–40 µM), indicating that halogen positioning influences cytotoxicity . For mammalian cells, mitochondrial toxicity assays (e.g., MTT) are recommended to differentiate between apoptosis and necrosis pathways.

What strategies are effective for scaling up synthesis while maintaining stereochemical integrity?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.